molecular formula C7H9F3O3 B2565983 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid CAS No. 2126178-97-8

2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid

Cat. No.: B2565983
CAS No.: 2126178-97-8
M. Wt: 198.141
InChI Key: ITFXWGRSNFEWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid is a chemical compound with the molecular formula C7H9F3O3 and a molecular weight of 198.14. It is characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further connected to an acetic acid moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid typically involves the reaction of 5-(trifluoromethyl)tetrahydrofuran with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The oxolane ring and acetic acid moiety contribute to its overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Trifluoromethyl)tetrahydrofuran-2-yl]acetic acid
  • 2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid
  • 2-[5-(Trifluoromethyl)oxolan-2-yl]butanoic acid

Uniqueness

2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

2-[5-(trifluoromethyl)oxolan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)5-2-1-4(13-5)3-6(11)12/h4-5H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFXWGRSNFEWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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